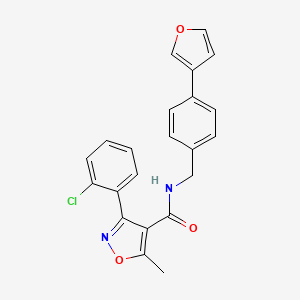

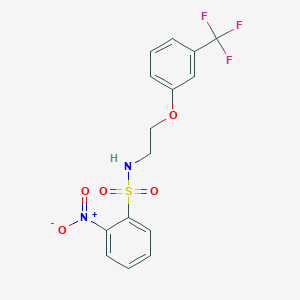

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related urea compounds often involves cyclocondensation reactions, Ugi reactions, or carbonylation processes, depending on the specific substituents and desired functional groups. For instance, cyclocondensation of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea in the presence of hydrochloric acid has been reported for the synthesis of a novel series of pyrimidinones, highlighting a common strategy for introducing urea functionalities into complex molecules (Bonacorso et al., 2003). Similarly, the Ugi reaction followed by sodium ethoxide treatment has been utilized for the synthesis of cyclic dipeptidyl ureas, demonstrating a method for constructing urea compounds with cyclic structures (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can influence the overall geometry, hydrogen bonding patterns, and molecular interactions. X-ray diffraction studies often reveal these details, providing insights into the tautomeric states, bond angles, and distances critical for understanding the compound's reactivity and interaction capabilities. For example, an X-ray diffraction study of a specific urea derivative highlighted the importance of hydrogen bonding in determining the molecule's crystal structure and stability (Sarantou & Varvounis, 2022).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Compounds structurally related to ureas have been investigated for their corrosion inhibition properties. For instance, certain urea derivatives have shown effectiveness as corrosion inhibitors for mild steel in acid solutions, demonstrating the potential of urea compounds in protecting metals against corrosion in industrial applications (Bahrami & Hosseini, 2012).

Hydrogel Formation

Research on urea derivatives has also explored their ability to form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by varying the anion identity, highlighting the versatility of urea compounds in creating materials with specific physical properties (Lloyd & Steed, 2011).

Anticancer Activity

Urea derivatives have been evaluated for their anticancer activities, with some compounds showing significant antiproliferative effects on various cancer cell lines. This suggests the potential of urea compounds in the development of new anticancer agents (Feng et al., 2020).

Chemical Synthesis

Urea compounds have been utilized in chemical syntheses, such as the protection of hydroxy functions in rapid oligoribonucleotide synthesis and the transformation of pesticides in water. These applications demonstrate the utility of urea compounds in facilitating chemical reactions and environmental remediation processes (Reese, Serafinowska, & Zappia, 1986); (Gatidou & Iatrou, 2011).

Propiedades

IUPAC Name |

1-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2S/c1-21-13(6-7-22-9-13)8-18-12(20)19-11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXRYBSUDMRWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)

![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)

![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)